![molecular formula C9H8O3S B15056121 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one is a heterocyclic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol . This compound is part of the aromatic heterocycles family and is characterized by the presence of a benzene ring fused with an oxathiol ring, which contains both oxygen and sulfur atoms . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenol with sulfur and an oxidizing agent to form the oxathiol ring . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxathiol ring can be reduced to form a thiol or alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of 5-oxo-6,7-dimethylbenzo[d][1,3]oxathiol-2-one.
Reduction: Formation of 5-hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-thiol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the oxathiol ring can interact with enzymes and receptors. These interactions can modulate biological activities, such as inhibiting enzyme function or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-6-methylbenzo[d][1,3]oxathiol-2-one
- 5-Hydroxy-7-methylbenzo[d][1,3]oxathiol-2-one
- 6,7-Dimethylbenzo[d][1,3]oxathiol-2-one
Uniqueness
5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8O3S |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
5-hydroxy-6,7-dimethyl-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C9H8O3S/c1-4-5(2)8-7(3-6(4)10)13-9(11)12-8/h3,10H,1-2H3 |
InChI Key |
DJASWJYCIFOWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1O)SC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
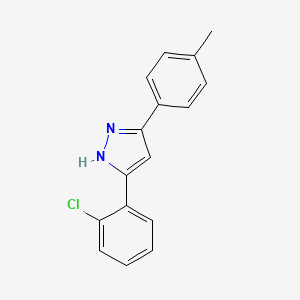

![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)
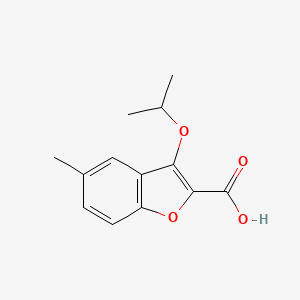

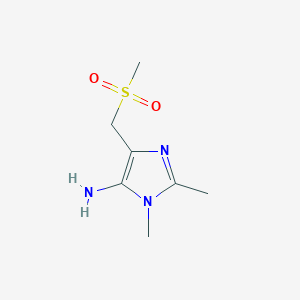
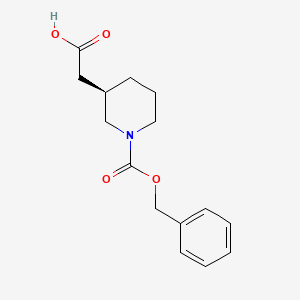

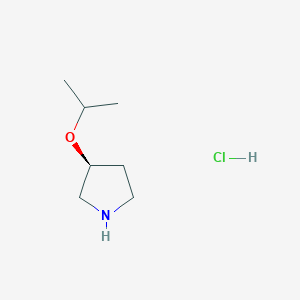
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride](/img/structure/B15056107.png)
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride](/img/structure/B15056112.png)

![3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)
